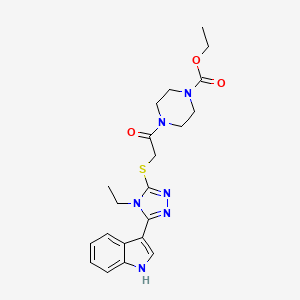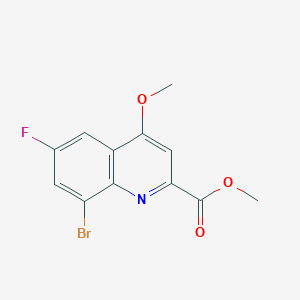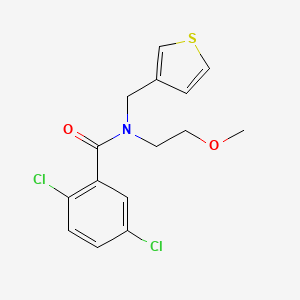![molecular formula C28H26N2O2S2 B2428381 3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]naphthalen-2-yl}propanamide CAS No. 477545-31-6](/img/structure/B2428381.png)
3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]naphthalen-2-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]naphthalen-2-yl}propanamide is a complex organic compound characterized by the presence of phenylsulfanyl groups and a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]naphthalen-2-yl}propanamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]naphthalen-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl groups can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler hydrocarbons.
Scientific Research Applications
3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]naphthalen-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]naphthalen-2-yl}propanamide involves its interaction with specific molecular targets. The phenylsulfanyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide: Similar structure but with different substituents.
3-(Phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide: Contains a pyrazole ring instead of a naphthalene core.
Uniqueness
3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]naphthalen-2-yl}propanamide is unique due to its naphthalene core and multiple phenylsulfanyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[3-(3-phenylsulfanylpropanoylamino)naphthalen-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O2S2/c31-27(15-17-33-23-11-3-1-4-12-23)29-25-19-21-9-7-8-10-22(21)20-26(25)30-28(32)16-18-34-24-13-5-2-6-14-24/h1-14,19-20H,15-18H2,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQGWCBEZAMYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

![2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B2428303.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428305.png)
![1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2428307.png)



![4'-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1'H-SPIRO[CYCLOHEXANE-1,2'-QUINAZOLINE]](/img/structure/B2428312.png)
![3-(furan-2-yl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2428313.png)
![N-Propan-2-yl-2-[(2,2,4-trioxo-3-propan-2-yl-1H-2lambda6,1,3-benzothiadiazin-6-yl)sulfonylamino]benzamide](/img/structure/B2428314.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2428319.png)
